molecular formula C21H22N4O2S B7715321 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide

Cat. No. B7715321
M. Wt: 394.5 g/mol
InChI Key: FZWPHBAYZQIGDY-UHFFFAOYSA-N
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Description

“N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide” is a chemical compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Synthesis Analysis

The synthesis of pyrazoloquinolines often involves multicomponent reactions . One common method is the Friedländer condensation . Another approach involves the synthesis from anthranilic acid derivatives . The specific synthesis process for “N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide” is not available in the literature I have access to.

Scientific Research Applications

Biomedical Applications

The compound belongs to the group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines . These compounds have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in over 5500 references, including 2400 patents .

Antitubercular Activity

Some derivatives of pyrazolo[3,4-b]pyridine have shown promising results against Mycobacterium tuberculosis . The compound with N(1)CH3, C(3)C6H5, C(4)pCH3C6H5, C(5)CO2Et, C(6)SMe substitutions exhibits promising antitubercular activity .

Fluorescent Sensor

The compound can act as a fluorescent sensor suitable for the detection of small inorganic cations such as lithium, sodium, barium, calcium, magnesium, cadmium, lead, and zinc in strongly polar solvents like acetonitrile .

Antiproliferative Activity

Derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their antiproliferative activity against different human hematological and breast cancer cell lines .

Synthesis Methods

The compound can be synthesized using various methods, and these methods have been systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of each method have been considered .

Structural Modifications

The compound allows structural modifications at five positions namely N(1), C(3), C(4), C(5), and C(6), either during the ring formation or at the later stage of functional group modification . This provides enormous opportunities for the synthesis of a combinatorial library of new molecular entities for exploring structure-activity relationships .

Mechanism of Action

Target of Action

Compounds of the 1h-pyrazolo[3,4-b]quinoline class have been studied for their biological properties , suggesting potential interactions with biological targets.

Biochemical Pathways

1h-pyrazolo[3,4-b]quinolines have been studied for their photophysical and biological properties , suggesting they may influence certain biochemical pathways.

properties

IUPAC Name

4-methyl-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-14(2)13-25-21-18(12-16-6-4-5-7-19(16)22-21)20(23-25)24-28(26,27)17-10-8-15(3)9-11-17/h4-12,14H,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWPHBAYZQIGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C3=NC4=CC=CC=C4C=C23)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[(3Z)-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzenesulfonamide

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